1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine
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Overview
Description
1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine is a heterocyclic compound that features a fused ring system combining imidazole and oxadiazepine rings
Preparation Methods
The synthesis of 1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,5-triazines with ketones, mediated by iodine, to form the desired imidazo[1,5-C][1,3,5]oxadiazepine structure . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine can be compared with other similar heterocyclic compounds, such as:
1H,5H-Imidazo[1,2-a][1,3,5]triazine: This compound has a similar fused ring system but with a triazine ring instead of an oxadiazepine ring.
Imidazo[1,2-a]quinoxalines: These compounds feature a quinoxaline ring fused with an imidazole ring.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties.
Properties
CAS No. |
708262-93-5 |
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Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
1,5-dihydroimidazo[1,5-c][1,3,5]oxadiazepine |
InChI |
InChI=1S/C6H7N3O/c1-2-10-5-9-4-7-3-6(9)8-1/h1-4,8H,5H2 |
InChI Key |
UGYJVEGWJWHHGR-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C=NC=C2NC=CO1 |
Origin of Product |
United States |
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